ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of fluorophenyl, phenacyl, and thia groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a tandem C–N and C–O bond formation reaction.
Introduction of Functional Groups: The fluorophenyl and phenacyl groups are introduced through subsequent substitution reactions. These reactions often require specific reagents and conditions to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. It may serve as a lead compound for drug development.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can be compared to other similar compounds, such as:
Fluorophen: A fluorinated analogue of phenazocine, which acts as a full agonist of opioid receptors.
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: Compounds with a similar tricyclic structure, synthesized from levulinic acid.
N-(4-ethyl-2-pyrimidinyl)-9-methyl-8-oxa-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine: Another tricyclic compound with distinct functional groups.
The uniqueness of ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[740
Properties
Molecular Formula |
C26H22FN3O5S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C26H22FN3O5S/c1-2-35-26(34)28-13-12-19-21(15-28)36-24-22(19)23(32)30(18-10-8-17(27)9-11-18)25(33)29(24)14-20(31)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
InChI Key |
CQQXFGVXGAGFBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.